3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid
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Overview
Description
“3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1511443-14-3 . It is a versatile compound utilized in diverse scientific research areas due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular weight of this compound is 225.67 . The IUPAC name is this compound . The InChI code is 1S/C11H12ClNO2/c12-10-9(11(14)15)8-5-3-1-2-4-7(8)6-13-10/h6H,1-5H2,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Chemical Synthesis and Structural Analysis In the realm of chemical synthesis, compounds structurally related to 3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid have been synthesized and structurally characterized to understand their crystal configurations and bonding interactions. For instance, Moustafa and Girgis (2007) synthesized derivatives of 6,7-dihydro-2-methoxy-4-substituted-5H-benzo[cyclohepta][1,2-b]pyridine-3-carbonitrile, detailing their molecular structures through X-ray diffraction analysis. These studies are crucial for developing new materials with specific physical and chemical properties, highlighting the significance of understanding the structural foundations of such compounds (Moustafa & Girgis, 2007).
Coordination Polymers and Photoluminescence Research on coordination polymers based on pyridine derivatives, including structures similar to the chemical , has shown significant advancements in creating materials with improved catalytic activity and photoluminescence properties. For example, Wang et al. (2016) reported on d(10) coordination polymers constructed with pyridine-based linkers, showcasing enhanced catalytic activities and photoluminescent properties. These materials have potential applications in catalysis, environmental remediation, and as components in optoelectronic devices (Wang et al., 2016).
Antimicrobial Activity The exploration of pyridine derivatives for antimicrobial applications is another area of interest. Azab et al. (2016) synthesized linear dipeptide pyridine and macrocyclic pentaazapyridine candidates, demonstrating their antimicrobial potential. Such studies contribute to the development of new antimicrobial agents that can address the growing concern of antibiotic resistance (Azab et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-9(11(14)15)8-5-3-1-2-4-7(8)6-13-10/h6H,1-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOUWNBPIGUDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN=C(C(=C2CC1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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